molecular formula C6H10N2O2 B096060 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one CAS No. 15900-26-2

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Cat. No.: B096060
CAS No.: 15900-26-2
M. Wt: 142.16 g/mol
InChI Key: ZAWTZALBLQKRAW-UHFFFAOYSA-N
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Description

2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one, also known as 2-AIPO, is an organic compound belonging to the oxazole family of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in polar solvents such as methanol, ethanol, and acetonitrile. 2-AIPO has a wide range of applications in the pharmaceutical and chemical industries due to its unique structure and properties. In particular, 2-AIPO has been studied extensively for its ability to act as a catalyst in organic synthesis, as well as its potential to be used as a drug target.

Scientific Research Applications

Copolymerization in Polymer Science

2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one has been explored in the field of polymer science. For instance, it was used in copolymerization with styrene, leading to the formation of new polymer materials. The monomer reactivity ratios and the participation of isomerized oxazolones in copolymerization were studied, providing insights into the polymerization mechanisms and potential applications in material science (Iwakura, Toda, & Torii, 1966).

Peptide Synthesis

The compound has significant implications in peptide synthesis. Studies have shown its use in creating 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. These findings are crucial for understanding carbodiimide-mediated reactions in peptide synthesis, presenting a method for the synthesis of complex peptides and amino acids (Benoiton & Chen, 1981).

Heterocyclic Synthesis in Organic Chemistry

This chemical is also instrumental in the synthesis of various heterocycles in organic chemistry. It's involved in reactions forming 2-oxazolines, 2-imidazolines, and other heterocyclic compounds. Such applications are vital in the development of pharmaceuticals and complex organic molecules (Schöllkopf, 1979).

Ring Enlargement Reactions

Another significant application is in ring enlargement reactions. 1,3-oxazol-5(4H)-ones, a category to which this compound belongs, are utilized as intermediates in both intermolecular and intramolecular reactions. These reactions are especially useful in synthesizing cyclodepsipeptides and cyclopeptides, which have pharmaceutical relevance (Heimgartner, Kostikov, Kuznetsov, & Baird, 2010).

Crystal Structure Studies

Research has also been conducted on the crystal structure of derivatives of this compound. For example, a study on the crystal structure of a pyrimido[6,1-b][1,3]oxazin-6-one derivative provides insights into the molecular configuration and potential applications in designing new materials or drugs (Guillon et al., 2018).

Mechanism of Action

The mechanism of action of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is not specified in the available sources. Its use in proteomics research suggests that it may interact with proteins or other biological molecules in some way .

Future Directions

The future directions for the use and study of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one are not specified in the available sources. Given its use in proteomics research, it may have potential applications in the study of protein structure and function .

Properties

IUPAC Name

2-amino-5-propan-2-yl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWTZALBLQKRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406925
Record name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15900-26-2
Record name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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